

# Comparative analysis of Disperse Blue 7 and Disperse Blue 79

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## Compound of Interest

Compound Name: Disperse Blue 7

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## A Comparative Analysis of Disperse Blue 7 and Disperse Blue 79

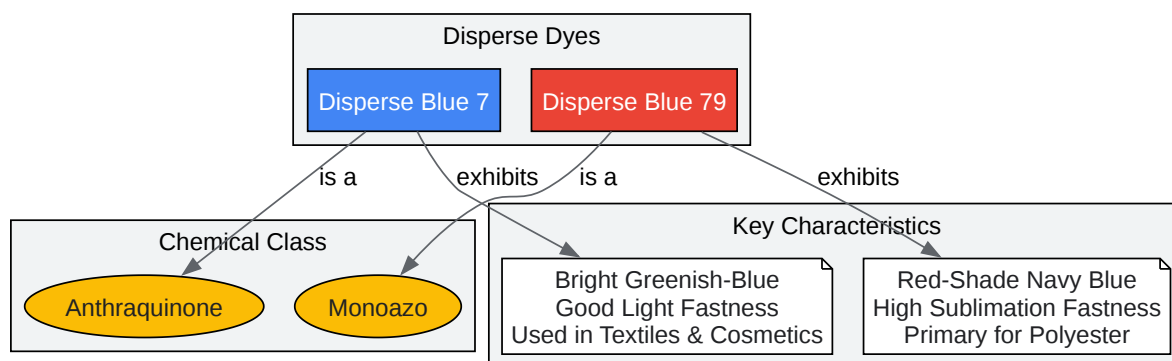
This guide provides an objective comparison of two commercially significant disperse dyes, **Disperse Blue 7** and **Disperse Blue 79**. It is intended for researchers, scientists, and professionals in the textile and chemical industries, offering a detailed look at their chemical properties, performance characteristics, and toxicological profiles, supported by available data.

## Introduction and Overview

Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers. **Disperse Blue 7** (DB-7) and **Disperse Blue 79** (DB-79) are two prominent examples, yet they belong to different chemical classes, which dictates their properties and applications.

- **Disperse Blue 7** is an anthraquinone dye, known for its stable structure and bright shades. [1][2] It produces a greenish-blue color and sees use in both textile and cosmetic applications, such as semi-permanent hair dyes. [1][3]
- **Disperse Blue 79** is a monoazo dye, which represents the largest group of disperse dyes due to their cost-effective synthesis and wide color range. [4][5] It provides a red-toned navy blue shade and is a workhorse dye for polyester fibers, especially for achieving deep, dark colors with high fastness. [4][6][7]

The fundamental structural difference between the anthraquinone and azo chromophores is a key determinant of their comparative performance.



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**Fig. 1:** Classification and key characteristics of **Disperse Blue 7** and **79**.

## Chemical and Physical Properties

The distinct molecular structures of **Disperse Blue 7** and **Disperse Blue 79** lead to significant differences in their fundamental chemical and physical properties. These are summarized below.

Property	Disperse Blue 7	Disperse Blue 79
C.I. Number	62500[1]	11345[4][8]
Chemical Class	Anthraquinone[1]	Monoazo[4]
CAS Number	3179-90-6[1][9]	12239-34-8[4][10][11]
Molecular Formula	C <sub>18</sub> H <sub>18</sub> N <sub>2</sub> O <sub>6</sub> [1][9]	C <sub>24</sub> H <sub>27</sub> BrN <sub>6</sub> O <sub>10</sub> [4][10][11]
Molecular Weight	358.35 g/mol [1][9]	639.41 g/mol [4][8][10][11]
Appearance	Fine black powder[9][12]	Blue-gray powder or granules[4][10]
Color Shade	Greenish-light blue[1]	Red-light navy blue[4][7]
Solubility	Soluble in acetone, ethanol, water[1][9]	Soluble in acetone; very low water solubility[4][8][10]
Melting Point	215-220°C[12]	146°C[10]
Max. Absorption (λmax)	Not specified	590 nm[10]

## Dyeing Performance and Fastness Properties

The primary function of these dyes is coloration, and their performance is judged by their affinity for specific fibers and the durability of the color. **Disperse Blue 79** is generally superior for high-performance applications on polyester due to its excellent sublimation fastness, a critical factor for fabrics undergoing heat treatments.

Fastness Property	Test Method	Disperse Blue 7	Disperse Blue 79
Light Fastness	ISO	4[1]	6-7 (deep color)[6]
Washing Fastness	ISO	Fading: 4-5, Staining: 4-5[1]	Fading: 5, Staining: 4-5[6]
Perspiration Fastness	ISO	Fading: 5, Staining: 4-5[1]	Fading: 5, Staining: 4-5[6]
Sublimation (Dry Heat)	ISO	5[1]	Fading: 5, Staining: 4[6]

#### Application Notes:

- **Disperse Blue 7:** Its solubility profile allows for broader applications, including use in cosmetics.[3][9] In textiles, it provides bright shades but has lower overall fastness compared to high-energy disperse dyes like DB-79.
- **Disperse Blue 79:** It is specifically designed for dyeing polyester and its blends using high-temperature and high-pressure methods.[4][6][8] Its performance is sensitive to copper ions in the dye bath and requires a controlled pH of 5-6 for optimal results.[4][7][13] Its high sublimation fastness makes it suitable for fabrics that will be pleated or heat-set.[4][13]

## Toxicological and Environmental Profile

The safety and environmental impact of dyes are of increasing concern for regulatory bodies and consumers.

#### Disperse Blue 7 (Anthraquinone):

- **Toxicology:** The Cosmetic Ingredient Review (CIR) Expert Panel concluded that available data are insufficient to support its safety as a hair dye ingredient.[2][3][9] It has shown genotoxic potential in some bacterial assays with metabolic activation.[2][3] It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][14] Anthraquinone dyes are noted as frequent causes of clothing-related contact dermatitis.[2][3]

- Environmental: As with many synthetic dyes, its release into wastewater is an environmental concern. However, specific ecotoxicity data is limited in the provided search results.

#### **Disperse Blue 79 (Azo):**

- Toxicology: Azo dyes as a class are known environmental and health concerns because they can be cleaved under reductive conditions to form potentially carcinogenic aromatic amines. [5][15] The release of **Disperse Blue 79** into the environment is a documented concern due to its toxicity and that of its biotransformation products.[5][15]
- Environmental: Disperse dyes are resistant to biodegradation and can persist in wastewater effluent, posing a threat to aquatic ecosystems.[16] The colored effluent from textile mills using these dyes is a significant source of water pollution.[17]

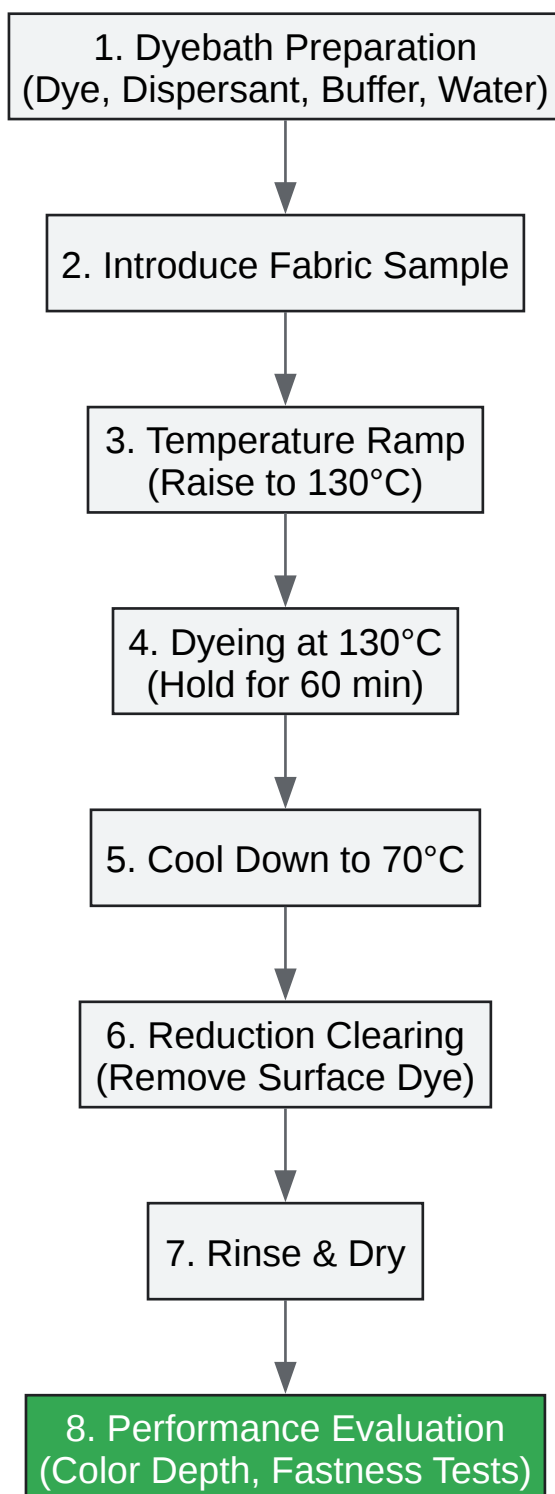
## Experimental Protocols

### High-Temperature Exhaust Dyeing of Polyester (General Protocol)

This protocol outlines a typical laboratory procedure for applying a disperse dye to polyester fabric, which can be used to evaluate and compare the performance of dyes like **Disperse Blue 79**.

- Preparation of Dyebath:
  - Calculate the required amount of dye based on the weight of fabric (e.g., 2% on weight of fiber, o.w.f.).
  - Prepare a dispersion of the dye in a small amount of water with a dispersing agent.
  - Prepare the main dyebath in a high-temperature beaker or dyeing machine vessel. Add a wetting agent, a pH buffer (e.g., acetic acid/sodium acetate) to maintain pH 5-6, and the dye dispersion.
  - Maintain a liquor-to-goods ratio of 10:1.
- Dyeing Cycle:

- Introduce the polyester fabric sample into the dyebath at room temperature.
- Raise the temperature to 130°C at a rate of 2°C/minute.
- Hold the temperature at 130°C for 60 minutes to allow for dye penetration and fixation.
- Cool the dyebath down to 70°C at a rate of 3°C/minute.
- After-treatment (Reduction Clearing):
  - Drain the dyebath.
  - Rinse the fabric in warm water.
  - Prepare a new bath at 70-80°C containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).
  - Treat the fabric for 15-20 minutes to remove unfixed surface dye.
  - Rinse the fabric thoroughly with hot and then cold water.
- Drying and Evaluation:
  - Dry the fabric sample in an oven or air-dry.
  - Evaluate the dyed sample for color depth (using a spectrophotometer) and perform fastness tests (e.g., washing, light, sublimation) according to standard ISO or AATCC methods.



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**Fig. 2:** Experimental workflow for polyester exhaust dyeing.

## Conclusion

**Disperse Blue 7** and **Disperse Blue 79** serve different purposes within the coloration industry, a direct result of their distinct chemical structures.

- **Disperse Blue 7**, an anthraquinone dye, offers bright, greenish-blue shades and finds a niche in applications where its specific color is desired, including cosmetics. However, its moderate fastness properties and unresolved safety profile for cosmetic use are notable limitations.
- **Disperse Blue 79**, a monoazo dye, is a high-performance colorant essential for achieving deep navy shades on polyester. Its excellent sublimation and wash fastness make it a preferred choice for apparel and textiles requiring high durability.<sup>[13]</sup> Its primary drawbacks are related to the general environmental and toxicological concerns associated with azo dyes and their breakdown products.

The choice between these two dyes is therefore not one of direct replacement but is dictated by the specific requirements of the application, including the desired shade, required fastness performance, substrate, and increasingly, toxicological and environmental considerations.

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